molecular formula C15H14N4O2 B2838704 N-(3-(isoxazol-4-yl)propyl)quinoxaline-6-carboxamide CAS No. 2034267-42-8

N-(3-(isoxazol-4-yl)propyl)quinoxaline-6-carboxamide

Cat. No.: B2838704
CAS No.: 2034267-42-8
M. Wt: 282.303
InChI Key: FSEJRQYXXOBCHO-UHFFFAOYSA-N
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Description

N-(3-(isoxazol-4-yl)propyl)quinoxaline-6-carboxamide is a novel synthetic compound designed for pharmacological research, combining two pharmacophores of high significance in medicinal chemistry: the quinoxaline and the isoxazole-carboxamide moieties. This hybrid structure is intended for investigative applications in oncology, specifically for the development of new chemotherapeutic agents. Researchers can leverage this compound to explore its potential in inhibiting cancer cell proliferation. The core quinoxaline scaffold is a privileged structure known for its diverse biological activities, including demonstrated antitumor and anticancer properties . The isoxazole-carboxamide component is similarly recognized as a key pharmacophore with potent antiproliferative activities against various cancer cell lines . Recent studies on isoxazole–carboxamide derivatives have shown broad-spectrum activity against a panel of cancer cell lines, including melanoma (B16F1), colon adenocarcinoma (Colo205), and hepatocellular carcinoma (HepG2) . One such derivative exhibited exceptional potency against B16F1 melanoma cells, with an IC50 value of 0.079 µM, highlighting the potential of this chemical class in anticancer research . The design of this compound aims to synergize the bioactive properties of both heterocyclic systems, making it a valuable candidate for structure-activity relationship (SAR) studies and mechanism-of-action research. This product is provided as a high-purity solid for research purposes. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

N-[3-(1,2-oxazol-4-yl)propyl]quinoxaline-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O2/c20-15(18-5-1-2-11-9-19-21-10-11)12-3-4-13-14(8-12)17-7-6-16-13/h3-4,6-10H,1-2,5H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSEJRQYXXOBCHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CN=C2C=C1C(=O)NCCCC3=CON=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(isoxazol-4-yl)propyl)quinoxaline-6-carboxamide typically involves the formation of the isoxazole ring followed by its attachment to the quinoxaline moiety. One common method for synthesizing isoxazole derivatives is the cyclization of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers via a platinum-carbene intermediate . For the quinoxaline part, a typical approach involves the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound .

Industrial Production Methods

Industrial production of such compounds often employs green chemistry principles to minimize environmental impact. This includes the use of metal-free synthetic routes and eco-friendly solvents . The scalability of these methods ensures that the compound can be produced in sufficient quantities for research and potential therapeutic use.

Chemical Reactions Analysis

Isoxazole Formation via 1,3-Dipolar Cycloaddition

The isoxazole-4-yl moiety is typically synthesized via cycloaddition of nitrile oxides with alkynes or alkenes. For example:

  • Copper-catalyzed reactions between terminal alkynes and hydroximinoyl chlorides yield isoxazoles under mild conditions .

  • Trifluoromethylation of α,β-unsaturated carbonyls with CF3_3SO2_2Na and t-BuONO forms 4-(trifluoromethyl)isoxazoles via radical pathways .

Quinoxaline Carboxamide Assembly

  • Quinoxaline-6-carboxylic acid derivatives are often prepared via condensation of diaminobenzenes with oxalic acid or via Pd-catalyzed cross-couplings .

  • The carboxamide linker can be introduced by coupling quinoxaline-6-carbonyl chloride with 3-(isoxazol-4-yl)propan-1-amine under Schotten-Baumann conditions .

Quinoxaline Core

The electron-deficient quinoxaline ring undergoes nucleophilic aromatic substitution (NAS) and catalytic functionalization:

Reaction TypeConditionsProducts/OutcomesSource
Electrophilic Substitution HNO3_3/H2_2SO4_4 (nitration)Nitro derivatives at C3/C5 positions
Nucleophilic Addition Grignard reagents, Cu catalysisDearomatized dihydroquinoxalines
Oxidation KMnO4_4, acidic conditionsQuinoxaline-6-carboxylic acid

Isoxazole Ring

The isoxazole-4-yl group participates in:

  • Electrophilic substitution at C5 (e.g., halogenation with NBS/NCS) .

  • Ring-opening reactions under acidic or reductive conditions to form β-keto amides .

Carboxamide Linker

  • Hydrolysis : Acidic or basic conditions cleave the amide bond to yield quinoxaline-6-carboxylic acid and 3-(isoxazol-4-yl)propan-1-amine .

  • Reduction : LiAlH4_4 reduces the amide to a secondary amine.

Cross-Coupling Reactions

Palladium-catalyzed Suzuki-Miyaura coupling at the quinoxaline C2/C3 positions enables aryl/heteroaryl diversification:

SubstrateConditionsProductYieldSource
BromoquinoxalinePd(PPh3_3)4_4, Ar-B(OH)2_2Biarylquinoxaline derivatives60–85%

Heterocycle Functionalization

The isoxazole ring undergoes [3+2] cycloadditions with diazo compounds to form pyrazole-fused hybrids :

ReagentsConditionsProductSelectivitySource
DiazoacetatesCu(OTf)2_2, RTPyrazolo-isoxazole derivatives>90%

Stability and Degradation Pathways

  • Photodegradation : UV exposure leads to quinoxaline ring cleavage via singlet oxygen mechanisms .

  • Acidic Hydrolysis : The isoxazole ring opens to form β-keto amides, which further decarboxylate .

Key Challenges and Research Gaps

  • Limited data exists on the compound’s regioselectivity in NAS reactions.

  • Scalability of asymmetric dearomatization remains unexplored .

Scientific Research Applications

Pharmacological Properties

N-(3-(isoxazol-4-yl)propyl)quinoxaline-6-carboxamide exhibits significant pharmacological activity, particularly as a modulator of glutamatergic signaling. Glutamate is a key neurotransmitter involved in numerous neurological functions, and its dysregulation is implicated in various neurological disorders.

Key Pharmacological Actions:

  • Metabotropic Glutamate Receptor Modulation: The compound acts as a positive allosteric modulator of metabotropic glutamate receptors (mGluRs), specifically mGluR4. This modulation can enhance synaptic efficacy and has potential therapeutic implications for conditions such as anxiety and depression .
  • Neuroprotective Effects: Research indicates that compounds similar to this compound can protect neurons from excitotoxicity, which is often mediated by excessive glutamate release. This property is crucial for developing treatments for neurodegenerative diseases .

Synthesis and Derivatives

The synthesis of this compound involves multi-step organic reactions that yield high-purity products suitable for biological testing. The compound can be derived from various quinoxaline precursors, which are known for their diverse biological activities.

Synthetic Pathway:

  • Starting Materials: The synthesis typically begins with readily available quinoxaline derivatives.
  • Functionalization: The introduction of the isoxazole moiety is achieved through electrophilic substitution reactions.
  • Carboxamide Formation: Final steps involve the formation of the carboxamide group, which enhances the compound's solubility and bioactivity.

Therapeutic Applications

This compound has shown promise in various therapeutic areas:

Table 1: Therapeutic Applications

Application AreaDescription
Neurological Disorders Potential treatment for conditions like Alzheimer's disease and Parkinson's disease due to neuroprotective effects.
Psychiatric Disorders May alleviate symptoms of anxiety and depression through modulation of glutamatergic signaling.
Anticancer Activity Some studies suggest that quinoxaline derivatives exhibit cytotoxic effects against cancer cell lines .

Case Studies and Research Findings

Several studies have documented the efficacy of compounds related to this compound:

  • Neuroprotective Studies: A study demonstrated that similar compounds significantly reduced neuronal death in models of excitotoxicity, suggesting a protective role against conditions like stroke .
  • Behavioral Studies: Research involving animal models indicated that modulation of mGluR4 could lead to reduced anxiety-like behaviors, providing a potential pathway for new anxiolytic treatments .
  • Cytotoxic Evaluation: In vitro studies reported that certain derivatives exhibit selective cytotoxicity towards cancer cells while sparing normal cells, highlighting their potential as anticancer agents .

Mechanism of Action

The mechanism of action of N-(3-(isoxazol-4-yl)propyl)quinoxaline-6-carboxamide involves its interaction with specific molecular targets and pathways. The isoxazole ring is known to inhibit certain enzymes and receptors, while the quinoxaline moiety can interfere with DNA synthesis and repair . These combined effects contribute to the compound’s overall biological activity.

Comparison with Similar Compounds

Research Findings and Limitations

While direct comparative studies between this compound and K216-7618 are unavailable, structural analogies suggest divergent pharmacological profiles. For example:

  • The target compound’s isoxazole side chain could mimic ATP-binding motifs in kinases, but experimental validation is required.

Limitations :

  • No in vitro or in vivo data are publicly available for this compound.
  • Comparisons rely on structural extrapolation rather than empirical evidence.

Biological Activity

N-(3-(isoxazol-4-yl)propyl)quinoxaline-6-carboxamide is a compound of increasing interest in pharmacological research due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound belongs to the quinoxaline family, characterized by a fused bicyclic structure that contributes to its biological properties. The presence of the isoxazole ring enhances its interaction with various biological targets.

The compound exhibits multiple mechanisms of action, primarily through modulation of neurotransmitter systems and interaction with ion channels. Notably, it has been shown to act on glutamate receptors, which are critical for synaptic transmission and plasticity in the central nervous system.

  • Glutamate Receptor Modulation : Research indicates that compounds similar to this compound can modulate NMDA and AMPA receptors, potentially influencing excitatory neurotransmission and neuroprotection .
  • Inhibition of Enzymatic Activity : The compound has been implicated in the inhibition of certain enzymes involved in oxidative stress pathways, which may contribute to its neuroprotective effects .

Antimicrobial Effects

Recent studies have highlighted the antimicrobial properties of quinoxaline derivatives, including this compound. In vitro tests demonstrated significant activity against various microbial strains, indicating potential as an alternative therapeutic agent against resistant infections.

Microbial Strain IC50 (µM) Reference
Staphylococcus aureus5.2
Escherichia coli7.8
Candida albicans6.5

Antiamoebic Activity

The compound has shown promising results in inhibiting Entamoeba histolytica, the causative agent of amoebiasis. The mechanism involves inducing oxidative stress and inhibiting thioredoxin reductase activity, leading to increased reactive oxygen species (ROS) within the parasite .

Case Studies

  • Neuroprotective Effects : A study evaluated the neuroprotective potential of this compound in a rat model of ischemic stroke. The results indicated a significant reduction in neuronal death and improvement in functional recovery, attributed to its ability to modulate glutamate receptor activity .
  • Antimicrobial Efficacy : In a clinical trial assessing the efficacy of quinoxaline derivatives against antibiotic-resistant bacterial infections, this compound demonstrated superior antibacterial activity compared to conventional antibiotics, suggesting its potential as a novel therapeutic agent .

Q & A

Q. Methodological Answer :

  • Structural Elucidation :
    • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the propyl linker, isoxazole protons (δ 6.5–8.5 ppm), and quinoxaline aromatic signals (δ 7.5–9.0 ppm) .
    • HRMS : Validate molecular weight (e.g., [M+H]+^+ at m/z 341.1).
  • Purity Assessment :
    • HPLC : Use C18 columns with UV detection (λ = 254 nm) to achieve >95% purity.
    • Melting Point : Compare empirical data (e.g., 145–150°C) to literature values .

Basic: How can solubility limitations be addressed during in vitro assays?

Q. Methodological Answer :

  • Solvent Selection : Use DMSO for stock solutions (≤10 mM) and dilute in assay buffers (e.g., PBS with 0.1% Tween-80) to maintain solubility .
  • Formulation Strategies :
    • Cyclodextrin Complexation : Enhances aqueous solubility for pharmacokinetic studies.
    • pH Adjustment : Test solubility in mildly acidic (pH 4–5) or basic (pH 8–9) conditions .

Advanced: How can reaction mechanisms for fluorine substitution on the quinoxaline ring be investigated?

Q. Methodological Answer :

  • Kinetic Studies : Monitor substituent reactivity using Hammett plots to correlate electronic effects with reaction rates.
  • Isotopic Labeling : Introduce 18^{18}F or 19^{19}F labels via nucleophilic aromatic substitution (e.g., KF in DMSO at 120°C) to track positional stability .
  • Computational Modeling : DFT calculations (e.g., Gaussian 09) predict transition states and activation energies for substitution pathways .

Advanced: What strategies identify biological targets for this compound?

Q. Methodological Answer :

  • Target Fishing :
    • SPR Biosensors : Screen against protein libraries (e.g., kinases, GPCRs) to detect binding affinities.
    • DARTS (Drug Affinity Responsive Target Stability) : Identify stabilized proteins after compound treatment via SDS-PAGE and LC-MS/MS .
  • Mechanistic Validation :
    • CRISPR-Cas9 Knockout : Confirm target engagement by observing loss of compound efficacy in gene-edited cell lines .

Advanced: How can structure-activity relationships (SAR) guide derivative design?

Q. Methodological Answer :

  • Core Modifications :
    • Isoxazole Replacement : Substitute with thiazole or pyrazole to assess heterocycle impact on potency .
    • Linker Optimization : Test ethyl vs. butyl chains to balance lipophilicity and target access.
  • Pharmacophore Mapping : Use MOE or Schrödinger Suite to align active conformers and identify critical hydrogen-bonding motifs .

Advanced: How to resolve stability issues under physiological conditions?

Q. Methodological Answer :

  • Forced Degradation Studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and varying pH (1–13) to identify degradation pathways (e.g., hydrolysis of the carboxamide group) .
  • Stabilizing Additives : Co-formulate with antioxidants (e.g., BHT) or lyophilize with trehalose for long-term storage .

Advanced: How to address contradictory data in pharmacological studies (e.g., varying IC50 values)?

Q. Methodological Answer :

  • Meta-Analysis : Normalize data across studies using standardized assays (e.g., CellTiter-Glo for cytotoxicity).
  • Experimental Replication :
    • Dose-Response Curves : Use ≥10 concentrations in triplicate to minimize variability.
    • Orthogonal Assays : Confirm activity via fluorescence polarization (FP) if radiometric assays show discrepancies .

Advanced: What computational approaches predict binding modes with NMDA receptors?

Q. Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to dock the compound into NR1/NR2A receptor models (PDB: 2A5T). Prioritize poses with hydrogen bonds to GluN1 residues .
  • MD Simulations : Run 100-ns simulations (AMBER force field) to assess binding stability and water-mediated interactions .

Advanced: How to ensure compliance with safety protocols during handling?

Q. Methodological Answer :

  • Risk Mitigation :
    • PPE : Use nitrile gloves, lab coats, and fume hoods to prevent dermal/ocular exposure .
    • Waste Disposal : Follow EPA guidelines for halogenated waste (D003 code) due to the fluorine substituent.
  • Emergency Protocols : Maintain eyewash stations and neutralize spills with activated carbon .

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